Cas no 139179-03-6 (Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate)

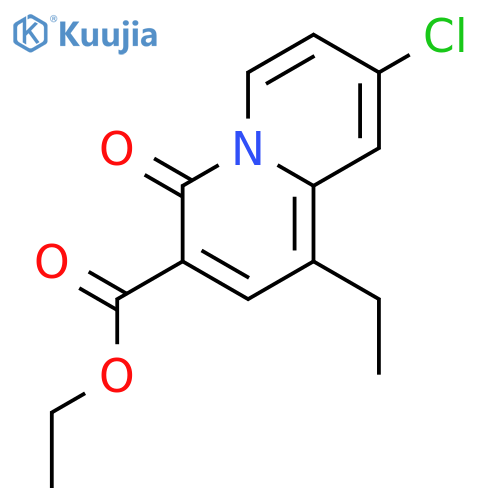

139179-03-6 structure

商品名:Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate

- ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate

- ethyl 8-chloro-1-ethyl-4H-quinolizin-4-one-3-carboxylate

- CJWXJLFLVDOUPP-UHFFFAOYSA-N

- ETHYL8-CHLORO-1-ETHYL-4-OXO-4H-QUINOLIZINE-3-CARBOXYLATE

- SCHEMBL8130968

- DB-343047

- 139179-03-6

- DTXSID20443197

-

- インチ: InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3

- InChIKey: CJWXJLFLVDOUPP-UHFFFAOYSA-N

- ほほえんだ: CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl

計算された属性

- せいみつぶんしりょう: 279.06600

- どういたいしつりょう: 279.0662210g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 555

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

- PSA: 47.78000

- LogP: 2.69200

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate セキュリティ情報

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189003861-1g |

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate |

139179-03-6 | 95% | 1g |

$444.72 | 2022-04-02 |

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 関連文献

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

139179-03-6 (Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量